molecular formula C12H11ClN2S2 B449462 1-(3-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea

1-(3-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea

Cat. No. B449462
M. Wt: 282.8g/mol
InChI Key: HUQUGVIUYLNXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea is a member of thioureas.

Scientific Research Applications

Enzyme Inhibition and Sensing Probes

1-(3-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase. It exhibits significant inhibition properties and has also been investigated for its potential as a sensing probe for toxic metals like mercury, using spectrofluorimetric techniques. These findings suggest its utility in biochemical applications related to enzyme activity modulation and environmental monitoring (Rahman et al., 2021).

Molecular Docking and DNA Binding Studies

In related research, thiourea derivatives including compounds similar to 1-(3-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea have been synthesized and characterized. These derivatives have been explored for their interaction with DNA, as ascertained by molecular docking studies, cyclic voltammetry, and determining binding constants. This research expands the understanding of how such compounds might interact with biological molecules and their potential applications in pharmacology or biochemistry (Hussain et al., 2020).

Computational and Experimental Analysis

Further studies have focused on the computational and experimental analysis of thiourea derivatives, exploring aspects like molecular structure, vibrational modes, and potential energy distribution. These studies contribute to a deeper understanding of the physical and chemical properties of such compounds, which can inform their practical applications in various scientific domains (Bielenica et al., 2020).

Antibacterial and Antifungal Activities

Some research has been dedicated to examining the antibacterial and antifungal activities of thiourea derivatives. These compounds have shown effectiveness against a variety of pathogenic bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Gajbhiye, 2021).

properties

Product Name

1-(3-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea

Molecular Formula

C12H11ClN2S2

Molecular Weight

282.8g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea

InChI

InChI=1S/C12H11ClN2S2/c13-9-3-1-4-10(7-9)15-12(16)14-8-11-5-2-6-17-11/h1-7H,8H2,(H2,14,15,16)

InChI Key

HUQUGVIUYLNXEX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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